molecular formula C19H25NO3 B2391696 2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid CAS No. 2241131-06-4

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid

Cat. No. B2391696
CAS RN: 2241131-06-4
M. Wt: 315.413
InChI Key: TYBFWGXZWTVZAW-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as TBOA, and it has been found to have a unique mechanism of action that makes it a promising candidate for various medical applications.

Mechanism of Action

TBOA works by inhibiting the activity of glutamate transporters, which leads to an increase in the concentration of glutamate in the synaptic cleft. This increase in glutamate concentration results in the activation of NMDA receptors, which are involved in various physiological processes, such as learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TBOA have been extensively studied in vitro and in vivo. It has been found to have potent neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders. TBOA has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBOA is its potent inhibitory activity against glutamate transporters, which makes it a valuable tool for studying the role of glutamate in various physiological processes. However, one of the limitations of TBOA is its low solubility in water, which makes it difficult to use in some experimental setups.

Future Directions

There are several future directions for the research on TBOA. One potential area of research is the development of more potent and selective glutamate transporter inhibitors based on the structure of TBOA. Another potential area of research is the investigation of the therapeutic potential of TBOA in various neurological and inflammatory disorders. Additionally, the development of new methods for the synthesis and purification of TBOA may also be an area of future research.

Synthesis Methods

The synthesis of TBOA involves a multi-step process that includes the reaction of tert-butyl acrylate with benzaldehyde, followed by hydrogenation and cyclization reactions. The resulting product is then subjected to further purification steps to obtain the final product.

Scientific Research Applications

TBOA has been extensively studied for its potential therapeutic applications in various medical fields. It has been found to be a potent inhibitor of glutamate transporters, which are involved in the regulation of neurotransmitter levels in the brain. This property makes TBOA a potential candidate for the treatment of various neurological disorders, such as epilepsy, depression, and anxiety.

properties

IUPAC Name

2-tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-18(2,3)20-15(13-9-5-4-6-10-13)19(17(22)23)12-8-7-11-14(19)16(20)21/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBFWGXZWTVZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C2(CCCCC2C1=O)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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